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Compound of Interest

Compound Name: alpha-Cellobiose

Cat. No.: B14170141

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for a-cellobiose. It is intended for researchers,
scientists, and professionals in the field of drug development and carbohydrate chemistry,
offering a centralized resource for the structural elucidation of this important disaccharide.

Spectroscopic Data of a-Cellobiose

o-Cellobiose, a disaccharide composed of two [3-glucose units linked by a (1 - 4) glycosidic
bond with an a-configuration at the anomeric carbon of the reducing end, presents a unique
spectroscopic fingerprint. The following sections detail its characteristic NMR, IR, and MS data.

NMR spectroscopy is a powerful tool for the structural analysis of carbohydrates, providing
detailed information about the connectivity and stereochemistry of the molecule. For a-
cellobiose, both *H and 3C NMR are crucial for its characterization. In aqueous solutions,
cellobiose exists as an equilibrium mixture of a and 3 anomers at the reducing end. The data
presented here focuses on the a-anomer.

H NMR Spectral Data

The H NMR spectrum of a-cellobiose shows distinct signals for each proton. The anomeric
protons are particularly important for identifying the glycosidic linkage and the anomeric
configuration.[1][2]
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Chemical Shift (d) in Coupling Constant

Proton Assignment Multiplicity .
ppm (D20) (J) in Hz
H-1 () ~5.22 d ~3.6
H-1' ~4.56 d ~7.9
H-2 to H-6, H-2' to H-
3.2-40 m

6‘

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

[3]14]

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the anomeric carbons are indicative of the anomeric configuration and the
nature of the glycosidic bond.[5][6][7]

Carbon Assignment

Chemical Shift () in ppm (D20)

C-1 (a) ~92.7
c-1 ~103.1
C-4 ~79.6
C-2, C-3,C-5,C-6 ~60 - 76
C-2', C-3, C-5', C-6' ~60 - 76

Note: The signals for the non-anomeric carbons often overlap in the 60-76 ppm region.[5][7]

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of a-cellobiose is characterized by the presence of hydroxyl, C-H, and C-O bonds.[8]

[9][10]
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Frequency Range (cm™?) Vibrational Mode Functional Group

3600 - 3000 O-H stretching Hydroxyl groups

~2900 C-H stretching CH and CH2 groups

~1640 O-H bending Absorbed water

~1160 C-O-C stretching B(1 - 4) glycosidic linkage

1100 - 1000 C-0O stretching Primary and secondary
alcohols

~895 C-H deformation B-glycosidic linkage

The broad absorption band in the 3600-3000 cm~1 region is characteristic of the extensive
hydrogen bonding network in carbohydrates.[9][11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For a-cellobiose, soft ionization techniques like Electrospray lonization (ESI) or
Matrix-Assisted Laser Desorption/lonization (MALDI) are typically used to minimize
fragmentation and observe the molecular ion.

m/z lon Description

Molecular ion (calculated exact

4212 M mass: 342.1162)[6][12]
365.10 [M+Na]* Sodium adduct

180 [CeH1206]* Glucose fragment

163 [CeH1105]* Dehydrated glucose fragment

Fragmentation of the glycosidic bond is a key feature in the tandem mass spectrum (MS/MS) of
disaccharides, allowing for the determination of the sequence and linkage of the
monosaccharide units.[13][14]

Experimental Protocols
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The following sections outline generalized experimental protocols for the spectroscopic
analysis of a-cellobiose.

o Sample Preparation: Dissolve approximately 5-10 mg of a-cellobiose in 0.5-0.7 mL of
deuterium oxide (D20). D20 is used as the solvent to avoid a large solvent signal in the *H
NMR spectrum.

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
signal dispersion.[15] Tune and shim the instrument to ensure a homogeneous magnetic
field.

o Data Acquisition:

o H NMR: Acquire a one-dimensional *H NMR spectrum. Typical parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

o 13C NMR: Acquire a one-dimensional 13C NMR spectrum with proton decoupling. Due to
the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a
longer relaxation delay may be necessary.

o 2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional
NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
recommended.[16][17][18][19]

o Data Processing: Process the acquired data by applying Fourier transformation, phase
correction, and baseline correction. Reference the spectra using an internal or external
standard (e.g., TSP or DSS for aqueous samples).

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of finely ground a-cellobiose (1-2 mg) with
about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.[20]
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Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a
background spectrum of the empty sample compartment or the clean ATR crystal.

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum,
typically in the range of 4000-400 cm~1. Co-add multiple scans (e.g., 16-32) to improve the
signal-to-noise ratio.

Data Processing: The acquired sample spectrum is automatically ratioed against the
background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation:

o ESI-MS: Dissolve a small amount of a-cellobiose in a suitable solvent system, typically a
mixture of water and a polar organic solvent like acetonitrile or methanol, to a
concentration of approximately 1-10 uM.

o MALDI-MS: Co-crystallize the analyte with a suitable matrix (e.g., 2,5-dihydroxybenzoic
acid) on a MALDI target plate.

Instrument Setup: Use a mass spectrometer equipped with an ESI or MALDI source.
Calibrate the instrument using a known standard to ensure mass accuracy.

Data Acquisition:

o Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and any
adducts.

o Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-
induced dissociation (CID) to generate a fragment ion spectrum. This provides structural
information about the glycosidic linkage.[21][22]

Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of
the parent and fragment ions. Compare the experimental data with theoretical values and
known fragmentation patterns for disaccharides.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a-cellobiose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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